molecular formula C14H22N2O3S B2618897 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine CAS No. 338981-90-1

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine

Cat. No.: B2618897
CAS No.: 338981-90-1
M. Wt: 298.4
InChI Key: NKCRPFMEWBRNDP-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with a sulfinyl group attached to a dimethoxy-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxy-3-methylbenzene and 4-methylpiperazine.

    Sulfoxidation: The 2,4-dimethoxy-3-methylbenzene undergoes sulfoxidation to introduce the sulfinyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Coupling Reaction: The sulfinylated intermediate is then coupled with 4-methylpiperazine using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)sulfinyl]-4-methylpiperazine
  • 1-[(3,4-Dimethoxyphenyl)sulfinyl]-4-methylpiperazine
  • 1-[(2,4-Dimethoxy-5-methylphenyl)sulfinyl]-4-methylpiperazine

Comparison:

  • Structural Differences: The position and number of methoxy groups and the presence of additional substituents on the aromatic ring.
  • Unique Properties: 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dimethoxy-3-methylphenyl)sulfinyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11-12(18-3)5-6-13(14(11)19-4)20(17)16-9-7-15(2)8-10-16/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRPFMEWBRNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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